1,4-Dimethylcyclohexane
Overview
Description
1,4-dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4. It has a role as a human metabolite and a plant metabolite. It derives from a hydride of a cyclohexane.
Mechanism of Action
Mode of Action:
- Steric Interactions : In the axial conformation of 1,4-dimethylcyclohexane, one methyl group is close to the axial hydrogens (carbon atoms 3 and 5). This proximity leads to 1,3-diaxial interactions , causing repulsion between the methyl group and the axial hydrogens . These interactions create strain and destabilize the axial conformation.
- Equatorial Preference : To minimize this strain, this compound prefers the equatorial conformation , where the larger substituents (methyl groups) are oriented away from each other. The equatorial conformation is more stable and favored in the ring flip equilibrium .
Result of Action:
This compound’s action is mainly structural, affecting its conformational equilibrium. It doesn’t directly modulate specific cellular processes or pathways.
: Substituted Cyclohexanes - Chemistry LibreTexts : Substituted Cyclohexanes – Organic Chemistry I
Properties
IUPAC Name |
1,4-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPKOFEUHIBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075284, DTXSID301025608, DTXSID401015836 | |
Record name | 1,4-Dimethylcyclohexane | |
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Record name | Cis-1,4-dimethylcyclohexane | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like petroleum; [CAMEO] | |
Record name | 1,4-Dimethylcyclohexane | |
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CAS No. |
589-90-2, 624-29-3, 2207-04-7 | |
Record name | 1,4-Dimethylcyclohexane | |
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Record name | 1,4-Dimethylcyclohexane | |
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Record name | 1,4-Dimethylcyclohexane, (Z)- | |
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Record name | 1,4-Dimethylcyclohexane, trans- | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Record name | cis-1,4-Dimethylcyclohexane | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE | |
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Record name | 1,4-Dimethylcyclohexane | |
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Record name | Cis-1,4-dimethylcyclohexane | |
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Record name | 1,4-dimethylcyclohexane | |
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Record name | trans-1,4-dimethylcyclohexane | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-dimethylcyclohexane?
A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.
Q2: What are the key spectroscopic features of this compound?
A: While specific spectroscopic data is limited in the provided research, this compound can be characterized using techniques like 13C NMR and FT-Raman spectroscopy. These methods reveal information about the conformational dynamics, such as ring inversion, and the preferred conformations of the molecule in different environments [, , ].
Q3: Does the cis or trans isomer of this compound form a structure-H hydrate in the presence of methane?
A: Research shows that only the cis isomer of this compound, along with 1,1- and cis-1,2-dimethylcyclohexanes, can form structure-H hydrates with the help of methane. The trans isomer does not exhibit this behavior [].
Q4: How does the conformation of this compound influence its density?
A: The cis and trans isomers of this compound exhibit different densities due to their packing efficiency. The cis isomer generally exhibits larger densities compared to the trans isomer, likely due to less favorable packing arrangements in the latter [].
Q5: How does the molecular shape of this compound affect its mixing behavior with other hydrocarbons?
A: Studies on excess volumes of mixtures indicate that the planar trans-1,4-dimethylcyclohexane results in more negative excess volumes compared to the cis isomer when mixed with n-alkanes. This difference becomes more pronounced with increasing chain length of the n-alkane, suggesting a shape-dependent packing effect [].
Q6: Is this compound stable at elevated temperatures and pressures?
A: this compound has been studied at temperatures up to 525 K and pressures up to 275 MPa []. While generally stable, its thermal decomposition has been investigated at temperatures between 767–835 K, revealing a complex free radical chain reaction mechanism leading to various products like butenes and aromatics. This pyrolysis process is self-inhibiting, even at low conversions [].
Q7: Can this compound be used as a solvent in catalytic decomposition studies of hydroperoxides? What insights do these reactions provide?
A: Yes, this compound, along with its cis and trans isomers, has been utilized as a solvent in studying the catalytic decomposition of various hydroperoxides [, , ]. These studies provided insights into reaction mechanisms, stereospecificity, and the influence of different catalysts on product distribution. For example, they demonstrated that boric acid esters lead to non-stereospecific attack at the tertiary C-H bonds of 1,4-dimethylcyclohexanes during hydroperoxide decomposition, suggesting a mechanism other than aliphatic SN2 [].
Q8: How does the presence of a chiral center in a polymer chain affect the self-assembly of incorporated oligo(p-phenylenevinylene) (OPV) units?
A: Studies on copolymers of poly(L-lactic acid) (PLLA) and oligo(p-phenylenevinylene) (OPV) revealed that the chiral PLLA segment influences the packing and supramolecular chirality of the achiral OPV units. The chiral environment leads to the right-handed helical self-assembly of OPV chromophores in the solid state [].
Q9: What computational methods have been used to study this compound?
A: Computational chemistry has been employed to investigate the conformational equilibrium in this compound. Molecular mechanics calculations have been used to obtain structural parameters, and density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, as well as MP2/6-311++G(d,p), G4, and CCSD(T)/6-311++G(d,p) methods, have been applied to explore potential energy surfaces and refine stationary points for conformational interconversion pathways [].
Q10: Can the conformational behavior of this compound be compared to a simpler molecule?
A: Yes, the conformational behavior of this compound, particularly its ring inversion and pseudorotation mechanisms, shows similarities to the well-studied conformational dynamics of cyclohexane [].
Q11: How does the position of methyl substituents on a cyclohexane ring affect its reactivity towards hydrogen abstraction by methyl radicals?
A: Studies on the reactions of methyl radicals with cyclohexane and various methyl-substituted cyclohexanes revealed that the position of methyl groups influences the overall rate of hydrogen abstraction. The rate constants for abstraction could be deconstructed into contributions from each type of hydrogen atom (tertiary, secondary, and primary) present in the molecule [].
Q12: Does the orientation of the C-H bond (axial vs. equatorial) in this compound affect its reactivity towards hydrogen atom transfer (HAT)?
A: Yes, the orientation of the C-H bond significantly impacts its reactivity. Tertiary equatorial C-H bonds in this compound and other cycloalkanes exhibit significantly higher reactivity towards HAT (by a factor of 10-14) compared to their axial counterparts. This difference is attributed to strain release in the transition state for equatorial C-H abstraction [].
Q13: What is the environmental fate of this compound?
A: While specific degradation pathways weren't detailed in the provided research, the formation of hydrotrioxides during the ozonation of this compound on silica gel has been observed. These hydrotrioxides are generally unstable and decompose to generate radicals accompanied by chemiluminescence []. This information hints at potential degradation pathways under specific conditions.
Q14: How is the conformational dynamics of this compound in constrained environments studied?
A: Techniques like 13C MAS NMR spectroscopy are valuable for investigating the dynamics of this compound confined within structures like thiourea inclusion compounds. By analyzing the temperature-dependent changes in the NMR spectra, dynamic processes like ring inversion can be characterized [].
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